N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide
Description
N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a thieno[3,2-c]pyridine core, and a carboxamide group
Properties
IUPAC Name |
N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-15-7-9-24(14-15)10-11-26-18-4-2-17(3-5-18)23-21(25)20-12-16-13-22-8-6-19(16)27-20/h2-5,12,15,22H,6-11,13-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAQAAQEWUSDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)CCOC2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)CCNC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thieno[3,2-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a β-ketoester.
Introduction of the phenyl group: This step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenyl group to the thieno[3,2-c]pyridine core.
Attachment of the pyrrolidine moiety: This can be done through a nucleophilic substitution reaction, where the pyrrolidine ring is introduced via a suitable leaving group on the phenyl ring.
Formation of the carboxamide group: This final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated solvents, strong acids or bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Pharmacology: Research focuses on its interactions with biological targets, such as enzymes or receptors, to understand its pharmacokinetic and pharmacodynamic properties.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: This compound shares structural similarities with the target compound, particularly in the presence of the pyridine and pyrimidine rings.
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: Another structurally related compound, featuring the pyrrolidine ring.
Uniqueness
N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide is unique due to its specific combination of functional groups and the thieno[3,2-c]pyridine core, which imparts distinct chemical and biological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
